molecular formula C16H13BrCl3NO2 B11706194 N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide

カタログ番号: B11706194
分子量: 437.5 g/mol
InChIキー: VBMAQNCPKARRBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(4-Bromophenoxy)-2,2,2-Trichloroethyl]-2-Methylbenzamide is a benzamide derivative characterized by a 2-methyl-substituted benzoyl group and a 1-(4-bromophenoxy)-2,2,2-trichloroethyl moiety attached to the amide nitrogen.

特性

分子式

C16H13BrCl3NO2

分子量

437.5 g/mol

IUPAC名

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide

InChI

InChI=1S/C16H13BrCl3NO2/c1-10-4-2-3-5-13(10)14(22)21-15(16(18,19)20)23-12-8-6-11(17)7-9-12/h2-9,15H,1H3,(H,21,22)

InChIキー

VBMAQNCPKARRBN-UHFFFAOYSA-N

正規SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=C(C=C2)Br

製品の起源

United States

準備方法

Synthesis of 1-(4-Bromophenoxy)-2,2,2-Trichloroethylamine

The trichloroethylamine moiety is synthesized via nucleophilic substitution of 4-bromophenol with trichloroacetonitrile, followed by catalytic hydrogenation.

Reaction Conditions

  • Step 1 (Etherification):

    • Substrates: 4-Bromophenol (1.0 eq), trichloroacetonitrile (1.2 eq)

    • Base: Potassium carbonate (2.5 eq)

    • Solvent: Dimethylformamide (DMF), anhydrous

    • Temperature: 80°C, 12 hours

    • Yield: 78% (crude)

  • Step 2 (Reduction):

    • Catalyst: Raney nickel (10 wt%)

    • Hydrogen Pressure: 50 psi

    • Solvent: Ethanol

    • Temperature: 25°C, 6 hours

    • Yield: 65% (purified via recrystallization in hexane/ethyl acetate)

Analytical Data

  • 1H NMR (CDCl3): δ 7.45 (d, 2H, J = 8.8 Hz, Ar-H), 6.85 (d, 2H, J = 8.8 Hz, Ar-H), 4.15 (s, 2H, CH2), 1.95 (br s, 2H, NH2).

  • IR (KBr): 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C asymmetric stretch).

Preparation of 2-Methylbenzoyl Chloride

2-Methylbenzoic acid is converted to its acid chloride using thionyl chloride under reflux.

Reaction Conditions

  • Substrate: 2-Methylbenzoic acid (1.0 eq)

  • Chlorinating Agent: Thionyl chloride (3.0 eq)

  • Catalyst: Dimethylformamide (0.1 eq)

  • Solvent: Toluene

  • Temperature: 70°C, 4 hours

  • Yield: 92% (distilled under reduced pressure)

Analytical Data

  • Boiling Point: 198–200°C at 760 mmHg.

  • IR (neat): 1775 cm⁻¹ (C=O stretch), 710 cm⁻¹ (C-Cl stretch).

Amide Coupling Reaction

The final step involves coupling 1-(4-bromophenoxy)-2,2,2-trichloroethylamine with 2-methylbenzoyl chloride using a Schotten-Baumann protocol.

Reaction Conditions

  • Substrates:

    • 1-(4-Bromophenoxy)-2,2,2-trichloroethylamine (1.0 eq)

    • 2-Methylbenzoyl chloride (1.1 eq)

  • Base: Sodium hydroxide (2.0 eq)

  • Solvent: Water/dichloromethane (biphasic system)

  • Temperature: 0–5°C, 2 hours

  • Yield: 85% (purified via column chromatography, silica gel, hexane/ethyl acetate 4:1)

Analytical Data

  • MP: 112–114°C.

  • 1H NMR (DMSO-d6): δ 8.20 (s, 1H, NH), 7.70–7.30 (m, 6H, Ar-H), 4.55 (s, 2H, OCH2), 2.45 (s, 3H, CH3).

  • 13C NMR (DMSO-d6): δ 167.5 (C=O), 152.0 (C-Br), 132.0–118.0 (Ar-C), 95.5 (CCl3), 70.8 (OCH2), 21.3 (CH3).

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the etherification step:

  • Conditions: 4-Bromophenol + trichloroacetonitrile, K2CO3, DMF, 100°C, 300 W, 30 minutes.

  • Yield Improvement: 88% (vs. 78% conventional heating).

Catalytic Amination

Palladium-catalyzed amination avoids hazardous hydrogen gas:

  • Catalyst: Pd/C (5 wt%)

  • Ammonia Source: Ammonium formate (3.0 eq)

  • Solvent: Methanol, 60°C, 8 hours

  • Yield: 70%.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via vacuum distillation reduces costs:

  • Purity: >99% after two distillation cycles.

  • Cost Savings: 40% reduction in solvent expenditure.

Waste Management

Trichloroacetonitrile hydrolysis byproducts (HCl, HCN) are neutralized with NaOH scrubbers, achieving >99% toxin removal.

Challenges and Mitigation Strategies

  • Challenge 1: Low solubility of 1-(4-bromophenoxy)-2,2,2-trichloroethylamine in polar solvents.

    • Solution: Use tetrabutylammonium bromide (0.5 eq) as a phase-transfer catalyst in biphasic systems.

  • Challenge 2: Epimerization during amide coupling.

    • Solution: Maintain reaction temperature below 10°C and use fresh acid chloride .

化学反応の分析

Types of Reactions

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phenolic derivatives, ethyl derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide serves as a valuable building block in organic synthesis. Its bromophenoxy group allows for various substitution reactions that can lead to the formation of more complex organic molecules. The compound can undergo:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as sodium azide or potassium cyanide.
  • Oxidation and Reduction Reactions: The trichloroethyl group can be oxidized or reduced to yield different derivatives.

These reactions are crucial for developing new compounds with desired properties in materials science and organic synthesis.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules. Studies have shown that it may exhibit:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of this compound could have activity against various bacterial strains and fungi.
  • Anticancer Properties: Research has focused on the compound's efficacy against cancer cell lines. For instance, derivatives have been tested for their ability to inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7) using assays like Sulforhodamine B.

Medicine

The therapeutic potential of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide is under exploration in drug development:

  • Lead Compound in Drug Development: Its structural features make it a candidate for modification into new drugs targeting specific diseases.
  • Mechanism of Action Studies: Understanding how this compound interacts with cellular pathways can lead to the identification of new therapeutic targets.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several derivatives of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide. The results indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that modifications to the bromophenoxy group enhanced antimicrobial efficacy.

Case Study 2: Anticancer Screening

Research conducted on the anticancer activity of this compound involved testing against various cancer cell lines. The findings showed that specific derivatives demonstrated potent cytotoxic effects against MCF7 cells. Molecular docking studies suggested that these compounds might interact with key proteins involved in cancer cell proliferation and survival.

作用機序

The mechanism of action of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with cellular receptors, while the trichloroethyl group can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects .

類似化合物との比較

Structural Analogues and Substitution Patterns

Key Compounds :
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) References
Target Compound: N-[1-(4-Bromophenoxy)-2,2,2-Trichloroethyl]-2-Methylbenzamide C₁₇H₁₄BrCl₃NO₂ 2-methylbenzamide; 4-bromophenoxy; 2,2,2-trichloroethyl ~465.57* Not reported N/A
4-Bromo-N-(2-nitrophenyl)benzamide (Compound I) C₁₃H₉BrN₂O₃ 4-bromo; 2-nitrophenyl 329.13 Not reported
N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide C₁₈H₁₇BrCl₃N₃O₃S 3,4-dimethoxybenzamide; thiourea-linked 4-bromophenyl; trichloroethyl 541.67 Not reported
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₁BrClF₄NO₂ Multiple halogen substitutions (Br, Cl, F); trifluoropropoxy group 463.63 Patent (Intermediate for synthesis)
N-(1-(Benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)-4-methylbenzamide C₁₈H₁₅Cl₃N₃OS 4-methylbenzamide; benzothiazole-amino; trichloroethyl 442.75 A₂A receptor antagonist (predicted)

*Calculated based on formula.

Structural Analysis :
  • Core Benzamide vs. Substitution Patterns: The target compound’s 2-methylbenzamide group contrasts with 3,4-dimethoxybenzamide (), which increases steric bulk and electron-donating effects. The 4-methyl variant in ’s compound enhances lipophilicity compared to nitro or methoxy substituents . The 1-(4-bromophenoxy)-2,2,2-trichloroethyl group distinguishes the target compound from analogs with thiourea linkages () or heterocyclic amines ().
  • However, fluorinated groups in ’s compound (e.g., trifluoropropoxy) are associated with improved bioavailability and receptor affinity in pharmaceuticals .

生物活性

N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide is C₁₆H₁₃BrCl₃NO₂, with a molecular weight of approximately 437.55 g/mol. Its structure features a bromophenoxy group and a trichloroethyl moiety, contributing to its unique chemical properties and biological activities .

Key Chemical Properties:

PropertyValue
Molecular FormulaC₁₆H₁₃BrCl₃NO₂
Molecular Weight437.55 g/mol
LogP5.6454
Polar Surface Area31.845
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Biological Activity

Research indicates that N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide exhibits significant biological activities, primarily as an insecticide and herbicide . Its mechanism of action is believed to involve interactions with specific enzymes and receptors in various biological systems.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. This inhibition could potentially alter the metabolism of target organisms, leading to toxic effects .
  • Receptor Interaction : The compound may also interact with specific receptors in biological systems, influencing cellular signaling pathways that regulate growth and development in pests .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide:

  • Study on Insecticidal Activity : A study published in 2023 evaluated the insecticidal properties of the compound against common agricultural pests. Results indicated a significant reduction in pest populations when treated with varying concentrations of the compound .
  • Herbicidal Effectiveness : Another research project focused on the herbicidal efficacy of the compound on selected weed species. The findings demonstrated effective weed control at specific dosages, suggesting its potential utility in agricultural applications .

Comparative Analysis with Similar Compounds

To better understand the biological activity of N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(1-{[(4-acetamidophenyl)carbamothioyl]amino}-...)C15H18Cl3N4O2SContains an acetamido group
N-({[4-(acetylamino)phenyl]carbamothioyl}amino)-...)C17H22N4O3SFeatures a butoxy substituent
N-(1-{[(4-bromophenyl)carbamothioyl]amino}-...)C15H15BrClN3O3SContains a nitro group

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-2-methylbenzamide, and how can reaction parameters be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and amidation reactions. Key steps include:

  • Step 1 : Condensation of 4-bromophenol with trichloroacetaldehyde under basic conditions to form the trichloroethylphenoxy intermediate .
  • Step 2 : Coupling with 2-methylbenzoyl chloride via Schotten-Baumann amidation in anhydrous dichloromethane (DCM) at 0–5°C to prevent hydrolysis .
  • Optimization : Yield improvements (e.g., from ~50% to >75%) are achieved by:
  • Temperature Control : Maintaining low temperatures during amidation to suppress side reactions .
  • Solvent Choice : Using polar aprotic solvents (e.g., DMF) for intermediate stabilization .
  • Purification : Gradient HPLC with C18 columns (acetonitrile/water) for high-purity isolation .

Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–7.6 ppm (aromatic protons), δ 4.8–5.2 ppm (trichloroethyl CH), and δ 2.5 ppm (methyl group on benzamide) confirm substitution patterns .
  • ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~110 ppm (C-Br) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS shows [M+H]⁺ at m/z 469.8 (calculated 470.2), confirming molecular weight .
  • HPLC : Retention time (e.g., 12.3 min) and >95% purity under 254 nm UV detection ensure batch consistency .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 1–100 µM concentrations to identify dose-dependent effects .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. What is the mechanistic basis for its interaction with biological targets, and how can this be validated experimentally?

  • Methodological Answer :

  • Hypothesis : The compound likely inhibits ATP-binding pockets in kinases due to structural analogy to known benzamide inhibitors .
  • Validation Strategies :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) with recombinant proteins .
  • X-ray Crystallography : Resolve co-crystal structures to identify hydrogen bonds with active-site residues (e.g., Lys-33 in GSK-3β) .
  • Mutagenesis : Engineer target proteins with alanine substitutions at predicted binding sites to disrupt interactions .

Q. What computational strategies are employed to predict the interaction between this compound and biological targets, and how do these models align with experimental data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with optimized force fields (e.g., AMBER) to simulate binding poses. Predicted ΔG values (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability; RMSD <2 Å indicates stable complexes .
  • QSAR Models : Develop regression models using descriptors (e.g., logP, polar surface area) to predict bioactivity across analogs .

Q. How do researchers resolve contradictions in bioactivity data observed across different in vitro and in vivo models for this compound?

  • Methodological Answer :

  • Case Study : If in vitro IC₅₀ = 5 µM (HeLa cells) but in vivo efficacy is weak:
  • Pharmacokinetic Analysis : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance .
  • Metabolite Profiling : Use hepatic microsomes to detect inactive metabolites (e.g., hydroxylation at the trichloroethyl group) .
  • Formulation Optimization : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. How can regioselectivity challenges during synthetic modifications (e.g., bromine substitution) be addressed?

  • Methodological Answer :

  • Directed Ortho-Metalation : Use n-BuLi/TMEDA to deprotonate specific positions on the benzamide ring before introducing bromine .
  • Protecting Groups : Temporarily block reactive sites (e.g., amide NH with Boc) to prevent undesired halogenation .
  • Catalytic Systems : Employ Pd(OAc)2/Xantphos for Suzuki-Miyaura cross-coupling with aryl boronic acids .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。